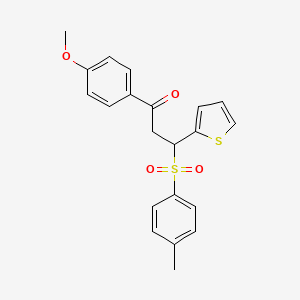
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group, a thiophenyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one typically involves multiple steps, starting with the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid chloride in the presence of a suitable base. The intermediate product is then treated with tosyl chloride to introduce the tosyl group.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.
Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropanoic acid
Reduction: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-ol
Substitution: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-aminopropan-1-one
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is unique due to its specific structural features. Similar compounds include:
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-propan-1-one: Lacks the tosyl group.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-phenylpropan-1-one: Contains a phenyl group instead of a tosyl group.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-methylpropan-1-one: Contains a methyl group instead of a tosyl group.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S2/c1-15-5-11-18(12-6-15)27(23,24)21(20-4-3-13-26-20)14-19(22)16-7-9-17(25-2)10-8-16/h3-13,21H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTCLTKCXPVUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














